4-Iodo-1-phenylbutan-1-one
Overview
Scientific Research Applications
Synthesis and Body Distribution in Centrally Acting Drugs
4-Iodo-1-phenylbutan-1-one and its derivatives have been synthesized for potential use in nuclear medicine as brain scanning agents. These compounds, labeled with iodine-131, have shown distinct body distribution patterns in animal models, highlighting their potential in diagnostic imaging. For example, the compound 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane showed significant uptake by the brain, similar to its bromine analog, suggesting its utility in gamma-ray scintigraphic imaging (Braun et al., 1977).
Photochemistry and Radical Intermediates
The photochemistry of compounds like 4-phenyl-1-iodobutane has been studied to understand the effects of structure on the intermediates generated during photolysis. This research has shown that the simple primary iodide yields primarily radical intermediates, which is crucial for understanding the chemical behavior of these compounds under light exposure (Charlton et al., 1980).
Novel Reactions with Iodobenzene Diacetate
In a study exploring new chemical reactions, 4,4,4-trifluoro-1-phenylbutane-1,3-dione was reacted with iodobenzene diacetate. This reaction, facilitated by copper(II) and 2,2′-biimidazole, yielded unexpected products like 2-acetoxyacetophenone, demonstrating the reactivity of this compound derivatives in novel chemical environments (Zhou et al., 2010).
Conformational Isomerism Studies
High-resolution rotational spectroscopy has been used to study the conformational isomerism of compounds like 1-iodobutane. This research provides insights into the molecular behavior and structural dynamics of iodo- and bromoalkanes, which are chemically related to this compound (Arsenault et al., 2017).
Properties
IUPAC Name |
4-iodo-1-phenylbutan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNSLBGKXIACGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.